Thymol Sulfate vs. Thymol Glucuronide: Exclusive Plasma Detectability After Oral Thymol Dosing in Humans
In a clinical pharmacokinetic trial with 12 healthy volunteers receiving a single oral dose of Bronchipret TP (equivalent to 1.08 mg thymol), thymol sulfate was the only Phase II metabolite detectable in plasma. Thymol glucuronide was completely absent from plasma, being detected exclusively in urine [1]. Peak plasma thymol sulfate concentration (Cₘₐₓ) was 93.1 ± 24.5 ng/mL, reached at tₘₐₓ 2.0 ± 0.8 h, with a mean terminal elimination half-life of 10.2 h and detectability extending to 41 h post-dose [2]. Both metabolites together accounted for 16.2 ± 4.5% of the administered dose excreted in 24-h urine [3]. This differential plasma compartmentalization means that if a study design requires plasma-based exposure monitoring of thymol-derived material, thymol sulfate is irreplaceable. Selection of thymol glucuronide as a surrogate plasma biomarker would yield false negatives.
| Evidence Dimension | Plasma detectability after oral thymol administration |
|---|---|
| Target Compound Data | Thymol sulfate: Cₘₐₓ 93.1 ± 24.5 ng/mL; tₘₐₓ 2.0 ± 0.8 h; t₁/₂ 10.2 h; detectable up to 41 h; present in both plasma and urine |
| Comparator Or Baseline | Thymol glucuronide: NOT detectable in plasma; detectable only in urine. Parent thymol: NOT detectable in plasma or urine. |
| Quantified Difference | Qualitative (presence/absence): thymol sulfate present in plasma; thymol glucuronide absent. Quantitative: Cₘₐₓ 93.1 ng/mL vs. 0 ng/mL for thymol glucuronide in plasma. |
| Conditions | Healthy human volunteers (n=12), single oral dose 1.08 mg thymol (Bronchipret TP tablet). Analysis by LC-MS/MS (metabolite identification) and HS-SPME-GC-FID after enzymatic hydrolysis (quantification). |
Why This Matters
For any procurement intended for plasma-based pharmacokinetic or bioavailability studies of thymol-containing formulations, thymol sulfate is the only valid analytical reference standard; thymol glucuronide cannot serve as a plasma biomarker substitute.
- [1] Kohlert C, Schindler G, März RW, et al. Systemic availability and pharmacokinetics of thymol in humans. J Clin Pharmacol. 2002;42(7):731-737. doi:10.1177/009127002401102678. View Source
- [2] Kohlert C et al. (2002): Cₘₐₓ 93.1±24.5 ng/mL; tₘₐₓ 2.0±0.8 h; t₁/₂ 10.2 h; detectable up to 41 h. View Source
- [3] Kohlert C et al. (2002): 24-h urinary excretion of thymol sulfate + glucuronide = 16.2±4.5% of dose. View Source
